molecular formula C8H5F6NO6S2 B13154895 Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- CAS No. 102745-33-5

Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-

Cat. No.: B13154895
CAS No.: 102745-33-5
M. Wt: 389.3 g/mol
InChI Key: RKPPSVOVGJVAGU-UHFFFAOYSA-N
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Description

Chemical Identity: The compound "Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-" (CAS 37595-74-7) is an aniline derivative where two trifluoromethylsulfonyl (CF₃SO₂) groups are attached to the nitrogen atom. It is also known as N,N-bis(trifluoromethylsulfonyl)aniline or N-phenyl-bis(trifluoromethanesulfonimide) .

Properties

IUPAC Name

[N-(trifluoromethylsulfonyloxy)anilino] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO6S2/c9-7(10,11)22(16,17)20-15(6-4-2-1-3-5-6)21-23(18,19)8(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPSVOVGJVAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449027
Record name Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102745-33-5
Record name Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- typically involves the reaction of benzenamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamine derivatives, while oxidation reactions can produce sulfonylated products .

Mechanism of Action

The mechanism by which Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- exerts its effects involves the interaction of its trifluoromethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- 37595-74-7 C₈H₅F₆NO₄S₂ 357.25 100–102 Strong electron-withdrawing groups; high thermal stability
Benzenamine, 3,5-difluoro- - C₆H₅F₂N 129.11 - Fluorinated aniline; lacks sulfonyl groups
Benzenamine, N,N-dimethyl-4-[2-(2-quinolinyl)ethenyl]- 1612-64-2 C₁₉H₁₉N₃ 289.38 - Extended conjugation with quinoline; dimethylamine substituents
N,N'-Bis[(trifluoromethyl)sulfonyl]oxamide - C₄F₆N₂O₆S₂ 396.18 - Oxamide backbone; bis-sulfonyl groups; chemiluminescent applications
Benzenamine, 3,4,5-trimethoxy-N-(1-methylethyl) - C₁₂H₁₇NO₃ 223.27 - Methoxy substituents; isopropyl group

Key Differentiators

Electronic Effects : The trifluoromethylsulfonyl groups in the target compound provide stronger electron-withdrawing effects compared to methoxy or alkyl substituents in analogues like 3,4,5-trimethoxy-N-isopropyl aniline .

Thermal Stability : The target compound’s melting point (100–102°C) exceeds that of many sulfonamides, indicating superior stability for high-temperature processes .

Application Scope : Unlike fluorinated anilines (e.g., 3,5-difluoroaniline), the target compound’s sulfonyl groups enable use in catalysis or materials science rather than solely pharmaceuticals .

Biological Activity

Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

  • Molecular Formula : C7H6F6N2O4S2
  • Molecular Weight : 326.25 g/mol
  • IUPAC Name : Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-
  • Structure : The presence of trifluoromethyl groups enhances the lipophilicity and reactivity of the compound.

The biological activity of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups can facilitate binding to enzyme active sites, potentially inhibiting their function. This compound is believed to act as an inhibitor for specific enzymes involved in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in targeted cells.

Antitumor Effects

Recent studies have investigated the antitumor properties of related compounds, which may provide insights into the potential effects of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-:

  • In Vitro Studies : Research has shown that fluorinated aromatic compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar functionalities were effective against melanoma and other tumor types by inducing apoptosis through ROS pathways .
CompoundCell LineIC50 (µg/mL)Mechanism
CBEOSK-MEL-2818.65ROS Production
Similar CompoundsVarious TumorsVariesEnzyme Inhibition

Toxicity Studies

While investigating the biological activity, it is crucial to assess the toxicity profiles of such compounds. In zebrafish models, moderate embryotoxicity has been observed at certain concentrations, indicating a need for careful evaluation in therapeutic applications .

Case Studies

  • Antitumor Activity : A study focusing on fluorinated compounds demonstrated that they could significantly inhibit tumor growth in vitro by increasing ROS levels and inducing apoptosis in melanoma cells . The IC50 values indicated potent activity at low concentrations.
  • Toxicological Assessment : In a zebrafish model, exposure to similar fluorinated compounds resulted in observable toxicity at higher concentrations, emphasizing the importance of dosage when considering therapeutic applications .
  • Enzyme Interaction Studies : Research on related sulfonamide derivatives indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, suggesting a potential for drug development targeting metabolic diseases .

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